2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid
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Overview
Description
2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2. It is a derivative of benzoic acid, where a fluorine atom and a pyrazole ring are substituted at the 2 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzoic acid and 1H-pyrazole.
Coupling Reaction: The key step involves the coupling of 2-fluorobenzoic acid with 1H-pyrazole under suitable conditions. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom and pyrazole ring can enhance binding affinity and selectivity towards these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-6-(1H-imidazol-1-yl)benzoic acid
- 2-fluoro-6-(1H-triazol-1-yl)benzoic acid
- 2-fluoro-6-(1H-tetrazol-1-yl)benzoic acid
Uniqueness
2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s utility in various applications .
Properties
IUPAC Name |
2-fluoro-6-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-4-8(9(7)10(14)15)13-6-2-5-12-13/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYZHVNALVGILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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